

A Researcher's Guide to Procuring High-Purity Methanol-d4

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Compound of Interest

Compound Name: Methanol-d4

Cat. No.: B120146

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For professionals in research, scientific analysis, and drug development, the quality of reagents is paramount. This in-depth technical guide provides essential information on sourcing high-purity **Methanol-d4** (CD₃OD), a critical solvent for Nuclear Magnetic Resonance (NMR) spectroscopy and other sensitive analytical techniques.

Methanol-d4, or tetradeuteromethanol, is an isotopologue of methanol where the four hydrogen atoms are replaced with deuterium. This isotopic substitution is crucial for ¹H NMR spectroscopy, as it renders the solvent transparent in the proton spectrum, allowing for unobstructed analysis of the dissolved sample.^[1] Its use is indispensable in organic synthesis, pharmaceutical research, and materials science for precise structural elucidation.

Key Suppliers and Product Specifications

A number of reputable chemical suppliers offer high-purity **Methanol-d4** suitable for research applications. The primary considerations for procurement are isotopic enrichment, chemical purity, and low water content. Leading suppliers include Merck Millipore (Sigma-Aldrich), Cambridge Isotope Laboratories, and Thermo Fisher Scientific (through their Acros Organics and Alfa Aesar brands). Below is a comparative summary of typical product specifications from these major vendors.

Supplier/Brand	Isotopic Purity (atom % D)	Chemical Purity	Water Content	Available Packaging Sizes	Additional Notes
Merck (Sigma-Aldrich)	≥99.8% to ≥99.96%	≥99% (CP)	≤0.025% to ≤0.030% (Karl Fischer)	1 g, 5 g, 10 g, 25 g, 50 g, 100 g; Ampules (e.g., 10 x 0.5 mL)	Offers various grades, including for NMR spectroscopy under the MagniSolv™ brand. [2] [3] [4] Also available with TMS as an internal standard.
Cambridge Isotope Labs	99.8% to 99.95%	≥99.5%	Not explicitly specified on all datasheets	Ampules (e.g., 10 x 0.5 mL, 10 x 0.75 mL), Bottles (e.g., 5 g, 10 g, 25 g)	A leading manufacturer specializing in stable isotope-labeled compounds. [5] [6] [7] [8]

Thermo Fisher Scientific	≥99.5% to ≥99.8%	Not explicitly specified	≤0.05% (Coulometric)	5 mL, 10 mL, 25 mL, 100 mL; Ampules (e.g., 10 x 0.75 mL)	Products available under Acros Organics and Alfa Aesar brands.[9][10] [11][12][13] AcroSeal™ packaging is available to protect against moisture.
deutraMed	99%	Not explicitly specified	≤0.05% (Coulometric)	Inquire for details	Positions itself as a key supplier for deuterated ingredients in pharmaceutic al development. [14]
FUJIFILM Wako	99.8%	≥99.9% (capillary GC)	Not explicitly specified	Inquire for details	Offers a high- purity grade specifically for NMR applications. [15]

Experimental Protocols

I. Quality Control of Methanol-d4

Upon receipt and before use, particularly for highly sensitive experiments, it is good practice to verify the quality of the **Methanol-d4**.

Methodology:

- ^1H NMR for Isotopic Purity and Residual Protons:
 - Acquire a ^1H NMR spectrum of the neat **Methanol-d4**.
 - The residual protonated methanol (CHD_2OD) will appear as a quintet around 3.31 ppm. The intensity of this peak relative to a known standard can be used to confirm the isotopic enrichment.
 - Check for the presence of a water peak (HDO), which typically appears around 4.8 ppm. The presence of a significant water peak may indicate improper storage or handling.
- Karl Fischer Titration for Water Content:
 - For quantitative analysis of water content, coulometric Karl Fischer titration is the standard method used by most suppliers.[\[9\]](#)[\[10\]](#)[\[14\]](#)

II. Standard Operating Procedure for NMR Sample Preparation

This protocol outlines the general steps for preparing a sample for NMR analysis using **Methanol-d4**.

Methodology:

- Solubility Test: Before using the deuterated solvent, test the solubility of your analyte in non-deuterated methanol to determine the appropriate concentration.[\[16\]](#)
- Sample Weighing:
 - For a standard ^1H NMR spectrum, weigh approximately 1-10 mg of the compound.[\[16\]](#)
 - For ^{13}C NMR or other less sensitive nuclei, a higher concentration of 10-50 mg may be required.[\[16\]](#)
- Dissolution:

- Dissolve the weighed sample in approximately 0.5-0.7 mL of **Methanol-d4** in a small vial. [\[16\]](#)
- Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.
- Transfer to NMR Tube:
 - Use a clean glass Pasteur pipette to transfer the solution into a clean, dry 5 mm NMR tube.
 - The solvent height in the tube should be approximately 4-5 cm. [\[16\]](#)
- Capping and Labeling:
 - Cap the NMR tube securely. For volatile samples or long-term storage, sealing the cap with parafilm is recommended.
 - Label the NMR tube clearly with the sample identification.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the **Methanol-d4**.
 - Shim the magnetic field to obtain optimal resolution.
 - Reference the spectrum to the residual solvent peak of **Methanol-d4** (CHD₂OD at ~3.31 ppm and CD₃OH at ~4.87 ppm) or an internal standard like tetramethylsilane (TMS).

III. Use of Methanol in LC-MS Protocols

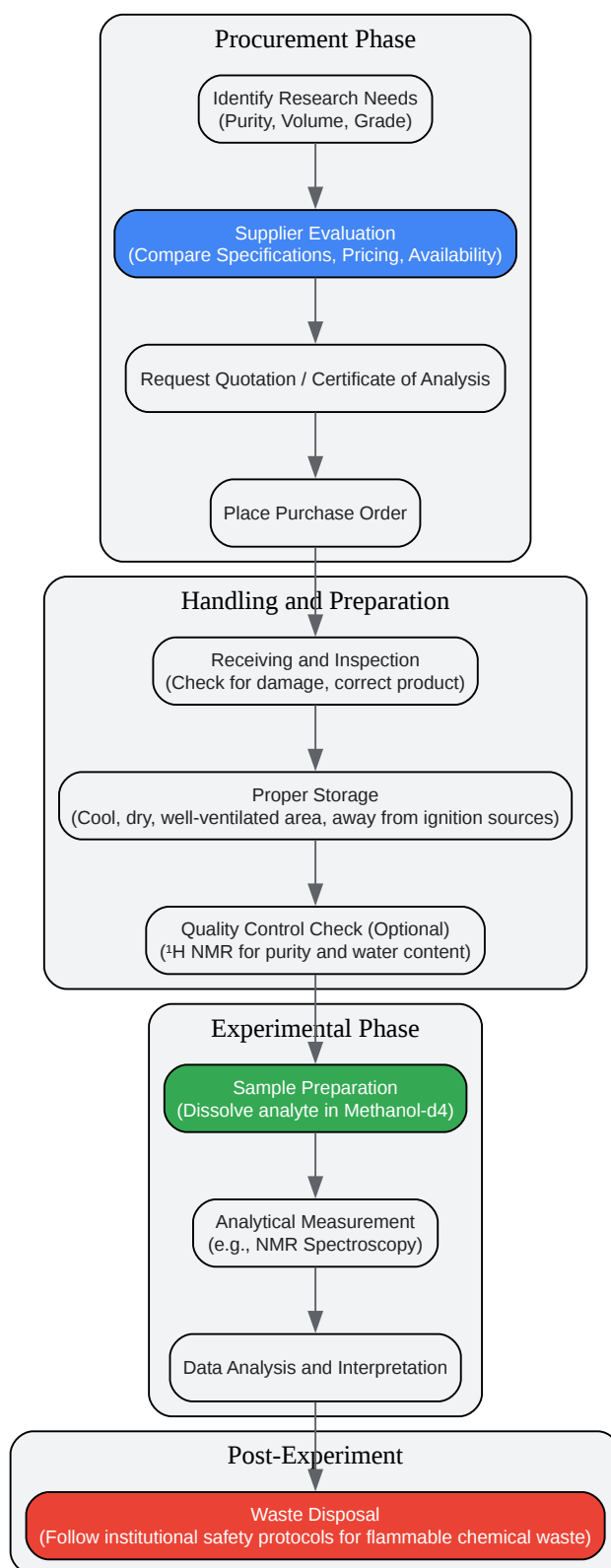
While **Methanol-d4** is primarily used in NMR, non-deuterated methanol is a common solvent in Liquid Chromatography-Mass Spectrometry (LC-MS). The principles of its use are directly applicable, and in certain isotope-tracing experiments, **Methanol-d4** may be employed. Methanol is a polar protic solvent often used in reversed-phase chromatography. [\[17\]](#)

Methodology for Mobile Phase Preparation:

- Solvent Selection: Methanol is often used in combination with water as the mobile phase. The ratio of methanol to water determines the polarity of the mobile phase and thus the retention of analytes on a reversed-phase column.
- Additives: To improve peak shape and ionization efficiency in the mass spectrometer, additives are commonly used.
 - Acids: Formic acid or acetic acid (typically at 0.1% v/v) are added to the mobile phase to facilitate protonation of the analytes in positive ion mode ESI-MS.
 - Buffers: Ammonium acetate or ammonium formate can be used to control the pH of the mobile phase.
- Preparation:
 - Use high-purity (LC-MS grade) solvents and additives to minimize background noise and ion suppression.[\[18\]](#)
 - Measure the required volumes of methanol, water, and any additives.
 - Mix thoroughly and degas the mobile phase before use to prevent bubble formation in the HPLC system.

Logical Workflow for Procurement and Use

The following diagram illustrates a typical workflow from selecting a supplier to utilizing high-purity **Methanol-d4** in a research setting.



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Workflow for **Methanol-d₄** Procurement and Use.

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